4-{[1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid
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Overview
Description
4-{[1,3-DIOXO-2-(3-PYRIDYLMETHYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]SULFONYL}BENZOIC ACID is a complex organic compound that features a unique structure combining a pyridine ring, an isoindoline moiety, and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1,3-DIOXO-2-(3-PYRIDYLMETHYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]SULFONYL}BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a pyridine derivative with an isoindoline compound, followed by sulfonylation and subsequent carboxylation to introduce the benzoic acid moiety. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[1,3-DIOXO-2-(3-PYRIDYLMETHYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]SULFONYL}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve solvents like dichloromethane or ethanol and may require specific temperatures and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .
Scientific Research Applications
4-{[1,3-DIOXO-2-(3-PYRIDYLMETHYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]SULFONYL}BENZOIC ACID has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-{[1,3-DIOXO-2-(3-PYRIDYLMETHYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]SULFONYL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-((1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDENE)METHYL)-2-METHOXYPHENYL 2-FUROATE
- 4-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID OCTYL ESTER
Uniqueness
Compared to similar compounds, 4-{[1,3-DIOXO-2-(3-PYRIDYLMETHYL)-2,3-DIHYDRO-1H-ISOINDOL-5-YL]SULFONYL}BENZOIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H14N2O6S |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
4-[1,3-dioxo-2-(pyridin-3-ylmethyl)isoindol-5-yl]sulfonylbenzoic acid |
InChI |
InChI=1S/C21H14N2O6S/c24-19-17-8-7-16(30(28,29)15-5-3-14(4-6-15)21(26)27)10-18(17)20(25)23(19)12-13-2-1-9-22-11-13/h1-11H,12H2,(H,26,27) |
InChI Key |
VBJWCIUIMUOSNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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